Ethyl 3-(phenylsulfanyl)butanoate
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Overview
Description
Ethyl 3-(phenylsulfanyl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the flavor and fragrance industry. This particular compound features a phenylsulfanyl group attached to the butanoate ester, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(phenylsulfanyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction typically involves the use of ethyl 3-bromobutanoate and thiophenol under basic conditions to form the desired ester. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the Fischer esterification process. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the ester and water as a byproduct .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(phenylsulfanyl)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(phenylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 3-(phenylsulfanyl)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The phenylsulfanyl group can participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl 3-(phenylsulfanyl)butanoate can be compared with other esters and sulfanyl-substituted compounds:
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Phenylsulfanylbutanoic acid: Similar to this compound but lacks the ester group, affecting its reactivity and applications.
Properties
CAS No. |
111731-00-1 |
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Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
ethyl 3-phenylsulfanylbutanoate |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
VQADFKLMXRNVSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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